Hexadecanamide

Description

This compound has been reported in Brassica oleracea, Panax ginseng, and other organisms with data available.

Properties

IUPAC Name |

hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEMFIZWXHQJAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044707 |

Source

|

| Record name | Palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | Hexadecanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic amide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

629-54-9 |

Source

|

| Record name | Hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX1MQ82M73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitic amide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Palmitic amide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of Hexadecanamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanamide, also known as palmitamide, is an endogenous fatty acid amide derived from palmitic acid. Initially identified as a component of various biological matrices, recent research has illuminated its significant and diverse biological functions. This technical guide provides a comprehensive overview of the core biological activities of this compound, focusing on its anti-inflammatory, blood-milk barrier protective, and anti-cancer properties. We delve into the molecular mechanisms underpinning these functions, with a particular emphasis on the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the subsequent modulation of downstream signaling cascades, including the SIRT1/NF-κB axis. This document summarizes key quantitative data, presents detailed experimental methodologies for pivotal studies, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

This compound (C₁₆H₃₃NO) is a primary fatty acid amide that has emerged as a molecule of significant interest in cell signaling and pharmacology.[1] While structurally simple, it participates in a range of physiological processes, demonstrating anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[2] Its mechanisms of action are multifaceted, involving direct receptor activation and modulation of key inflammatory and apoptotic pathways. A central aspect of its biological activity is its role as a ligand for PPARα, a nuclear receptor that governs the expression of genes involved in lipid metabolism and inflammation.[3] This guide will synthesize the current understanding of this compound's biological functions, providing the technical detail necessary for researchers and drug development professionals.

Core Biological Functions and Mechanisms of Action

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[2] This action is mediated by its activation of PPARα.

Mechanism of Action:

-

PPARα Activation: this compound binds to and activates PPARα, a ligand-activated transcription factor.[4]

-

SIRT1 Upregulation: Activated PPARα upregulates the expression of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[4]

-

NF-κB Inhibition: SIRT1 subsequently inhibits the activation of the NF-κB pathway.[4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. Consequently, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory cytokine gene expression (e.g., TNF-α, IL-1β).[4]

Protection of the Blood-Milk Barrier

In the context of mastitis, this compound has been shown to protect the integrity of the blood-milk barrier.[4] This barrier is crucial for preventing the passage of pathogens and inflammatory mediators from the bloodstream into the milk.

Mechanism of Action: The protective effects of this compound on the blood-milk barrier are linked to its anti-inflammatory properties and its ability to restore the expression of tight junction proteins. By suppressing the NF-κB-mediated inflammatory response, this compound mitigates the damage to the mammary epithelial cells. It has been observed to reverse the decrease in tight junction proteins such as ZO-1, Occludin, and Claudin-3 caused by inflammatory stimuli like Staphylococcus aureus.[4]

Anti-Cancer Activity

This compound has demonstrated apoptosis-inducing effects in breast cancer cells.[4]

Mechanism of Action: The precise signaling pathway for its anti-cancer activity is still under investigation. However, it is known to induce apoptosis, a form of programmed cell death, in cancer cell lines. This pro-apoptotic effect is a key area of interest for its potential as a therapeutic agent in oncology.

Enhancement of Sperm Motility

In vitro studies have shown that this compound can enhance sperm motility.[2]

Mechanism of Action: The underlying mechanism for this effect is not yet fully elucidated but represents another facet of this compound's diverse biological activities.

Interaction with the Endocannabinoid System

This compound is structurally related to the endocannabinoid anandamide (B1667382) and is considered an endocannabinoid-like mediator. While it has a low affinity for the canonical cannabinoid receptors CB1 and CB2, it can potentiate the effects of anandamide through the "entourage effect". This involves the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide. By inhibiting FAAH, this compound increases the synaptic levels of anandamide, thereby enhancing its signaling.

Quantitative Data

The following tables summarize quantitative data from key studies on the biological effects of this compound.

| Biological Effect | Model System | Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | S. aureus-infected mice | 1.25-5 mg/kg (p.o.) | Dose-dependent reduction in mammary S. aureus loads and attenuation of mammary damage. | [4] |

| S. aureus-treated mouse mammary epithelial cells (MMECs) | 5 µM | Inhibition of NF-κB activation. | [4] | |

| Blood-Milk Barrier Protection | S. aureus-infected mice | 5 mg/kg (p.o.) | Reversed the decrease in tight junction proteins (ZO-1, Occludin, Claudin-3). | [4] |

| S. aureus-treated MMECs | 5 µM | Improved barrier integrity. | [4] | |

| Anti-Cancer | Human breast cancer cells (MDA-MB-231, MCF-7) | Not specified in abstract | Induces apoptosis. | [4] |

| Sperm Motility | In vitro sperm assay | 10 nM | Significant enhancement of sperm motility. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Induction of Mastitis in a Mouse Model

This protocol is based on the methodology described by Bao et al. (2023).[4]

-

Animal Model: Lactating mice are used as the experimental model.

-

Inducing Agent: A suspension of Staphylococcus aureus is prepared.

-

Administration: A defined colony-forming unit (CFU) count of the S. aureus suspension (e.g., 1 × 10⁷ CFU/mL) is injected into the mammary ducts of the lactating mice.

-

Treatment: this compound is administered orally (p.o.) at specified doses (e.g., 1.25, 2.5, and 5 mg/kg) for a designated period before and/or after the induction of mastitis.

-

Assessment: After a set time (e.g., 24 hours post-infection), mammary gland tissue and blood are collected for analysis. This includes bacterial load determination, histological examination for tissue damage, and molecular analysis of inflammatory markers and tight junction proteins.

Western Blot Analysis of NF-κB Pathway Proteins

This is a general protocol for assessing the activation of the NF-κB pathway.

-

Sample Preparation:

-

For cell culture (e.g., MMECs), cells are treated with this compound and/or an inflammatory stimulus (S. aureus).

-

Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel.

-

Proteins are separated by size via electrophoresis.

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Analysis of Tight Junction Protein Expression

This protocol is used to assess the integrity of the blood-milk barrier.

-

Sample Preparation: Mammary gland tissue from the experimental mouse model is homogenized and lysed to extract total protein.

-

Western Blotting: The Western blot protocol described in section 4.2 is followed.

-

Primary Antibodies: Primary antibodies specific for tight junction proteins (e.g., anti-ZO-1, anti-Occludin, anti-Claudin-3) are used.

-

Analysis: The expression levels of the tight junction proteins are quantified and compared between different treatment groups.

In Vitro Apoptosis Assay in Breast Cancer Cells

This is a general protocol to assess the pro-apoptotic effects of this compound.

-

Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Apoptosis Detection: Apoptosis can be assessed using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Caspase Activity Assay: The activity of key executioner caspases (e.g., Caspase-3) is measured using a colorimetric or fluorometric assay.

-

Nuclear Morphology Analysis: Cells are stained with a nuclear dye (e.g., DAPI or Hoechst 33342) and observed under a fluorescence microscope for signs of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Signaling Pathways and Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways modulated by this compound.

References

An In-depth Technical Guide to Hexadecanamide: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physical properties of Hexadecanamide. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental methodologies for key analytical techniques are also provided, alongside visualizations of its known signaling pathways to support further research and development.

Chemical Structure and Identification

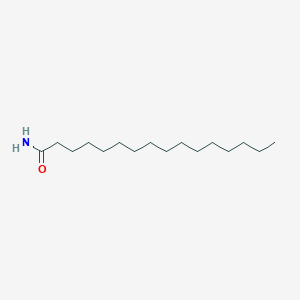

This compound, also known as Palmitamide, is a primary fatty acid amide derived from palmitic acid.[1][2] It consists of a 16-carbon saturated hydrocarbon chain attached to a carboxamide group.[3][4]

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Palmitamide, Cetyl amide, Palmitic acid amide | [3][5] |

| CAS Number | 629-54-9 | [1] |

| Molecular Formula | C₁₆H₃₃NO | [1][3] |

| Molecular Weight | 255.44 g/mol | [1][4] |

| SMILES | CCCCCCCCCCCCCCCC(=O)N | [1][3] |

| InChI | InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H2,17,18) | [1][3] |

| InChIKey | HSEMFIZWXHQJAE-UHFFFAOYSA-N | [1][3] |

Physical and Chemical Properties

This compound is a white, waxy solid at room temperature.[3] Its physical properties are largely influenced by the long hydrocarbon chain and the polar amide group, which allows for hydrogen bonding.[6][7]

| Property | Value | Reference |

| Physical Description | Solid | [1] |

| Melting Point | 106-107 °C | [1][8][9] |

| Boiling Point | 236 °C at 12 mmHg | [8][10][11] |

| Density | 1.000 g/cm³ (estimate) | [11] |

| Water Solubility | Insoluble (approx. 50 µg/mL in PBS, pH 7.2) | [3][4][12] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) (22 mg/mL), DMSO (20 mg/mL), and dimethylformamide (14 mg/mL). Slightly soluble in chloroform (B151607) and methanol. | [2][4][11][12] |

| logP | 4.95 - 6.59 | [4][13][14] |

| pKa | 16.61 ± 0.40 (Predicted) | [15][16] |

Spectral Data

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Spectral data is available. | [17] |

| ¹³C NMR | Spectral data is available. | [17] |

| Infrared (IR) Spectroscopy | Shows characteristic peaks for N-H stretching, C=O stretching, and C-N stretching of the amide group. | [17] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 255. Fragmentation patterns can be used for structural elucidation. | [1][18][19][20] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical and spectral properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end.[5]

-

The capillary tube is attached to a thermometer.[5]

-

The assembly is placed in a heating bath (e.g., Thiele tube with oil) or a melting point apparatus with a heated metal block.[3][5]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[3] For a pure compound, this range is typically narrow (0.5-2 °C).[3]

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

-

A small amount of the liquid is placed in a fusion tube.[1]

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.[1]

-

The fusion tube is attached to a thermometer and heated in a heating bath (e.g., Thiele tube).[1]

-

As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[21]

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point.[1]

Solubility Determination

This protocol determines the solubility of a compound in various solvents.

Methodology:

-

A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.[18]

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[18]

-

The mixture is allowed to stand and is visually inspected for the presence of undissolved solute.

-

If the solute dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. If some dissolves, it is partially soluble.[22]

-

This process is repeated with a range of solvents (e.g., water, ethanol, DMSO, chloroform).

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Methodology:

-

A small amount of the sample (typically 1-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15][23]

-

The solution must be homogeneous and free of any solid particles.[15]

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.[9]

-

The NMR tube is placed in the spectrometer's magnet.

-

The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[23]

-

The NMR experiment is run, acquiring the free induction decay (FID), which is then Fourier transformed to produce the NMR spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.[24]

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded by passing an infrared beam through the crystal, which interacts with the sample at the surface.[25] Methodology (KBr Pellet):

-

A small amount of the solid sample is ground with dry potassium bromide (KBr).

-

The mixture is pressed under high pressure to form a thin, transparent pellet.

-

The pellet is placed in a sample holder in the path of the IR beam, and the spectrum is recorded.

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.

Methodology (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[26]

-

The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize, typically by losing an electron to form a radical cation (molecular ion).[7][26]

-

These ions can then fragment into smaller, charged fragments.[7]

-

The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[26][27]

-

A detector records the abundance of each ion at each m/z value, generating the mass spectrum.[27]

Signaling Pathways and Biological Activity

This compound has been shown to be involved in several biological signaling pathways, notably in inflammation and sperm motility.

Anti-Inflammatory Pathway

This compound exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway.[6][19] It acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[17][19] Activation of PPARα leads to the upregulation of Sirtuin 1 (SIRT1), which in turn inhibits the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[17][20]

Caption: this compound anti-inflammatory signaling pathway.

Enhancement of Sperm Motility

Studies have indicated that this compound can enhance sperm motility.[14][19] This is achieved by upregulating the protein levels of Polyamine Oxidase (PAOX) and Carbonic Anhydrase 2 (CA2) in sperm cells.[14]

Caption: Mechanism of this compound in enhancing sperm motility.

General Experimental Workflow for Investigating Bioactivity

The following diagram illustrates a typical workflow for investigating the biological activity of a compound like this compound.

Caption: General workflow for bioactive compound research.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. scribd.com [scribd.com]

- 14. Changes in seminal plasma microecological dynamics and the mechanistic impact of core metabolite this compound in asthenozoospermia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. N-(2-hydroxyethyl)this compound is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound alleviates Staphylococcus aureus-induced mastitis in mice by inhibiting inflammatory responses and restoring blood-milk barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. medchemexpress.com [medchemexpress.com]

- 20. This compound alleviates Staphylococcus aureus-induced mastitis in mice by inhibiting inflammatory responses and restoring blood-milk barrier integrity | PLOS Pathogens [journals.plos.org]

- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 22. saltise.ca [saltise.ca]

- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 24. amherst.edu [amherst.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

Palmitamide: A Comprehensive Technical Guide to its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitamide, more formally known as Palmitoylethanolamide (B50096) (PEA), is an endogenous fatty acid amide that plays a crucial role as a signaling molecule in a wide array of cellular processes. Structurally similar to the endocannabinoid anandamide (B1667382), PEA does not typically bind directly to classical cannabinoid receptors but instead exerts its effects through a unique polypharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms of PEA, focusing on its involvement in key signaling pathways, its quantitative effects on cellular functions, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction: Palmitoylethanolamide (PEA) as a Cellular Modulator

Palmitoylethanolamide is a naturally occurring N-acylethanolamine synthesized from membrane phospholipids.[1] It is considered an endocannabinoid-like mediator, sharing metabolic pathways with endocannabinoids but possessing a distinct pharmacological profile.[2] PEA's biological activities are primarily mediated through direct activation of several non-cannabinoid receptors and indirect "entourage" effects that amplify the signaling of other endocannabinoids.[1] This unique mode of action positions PEA as a significant regulator of inflammation, pain, and neuroprotection, making it a molecule of great interest for therapeutic development.[3]

Molecular Mechanisms of Action

PEA's influence on cellular processes is multifaceted, involving direct receptor agonism, indirect modulation of the endocannabinoid system, and regulation of gene expression.

Direct Receptor Interactions

PEA directly interacts with and activates several key receptor targets:

-

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): A primary target of PEA, PPAR-α is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on DNA. This leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation.[4] PEA's activation of PPAR-α is central to its potent anti-inflammatory effects.[5]

-

G Protein-Coupled Receptor 55 (GPR55): An orphan receptor that has been implicated in various physiological processes, including pain signaling and inflammation. PEA is a selective agonist of GPR55.[6]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): While not a direct agonist in the classical sense, PEA can modulate the activity of TRPV1 channels, which are critical in pain perception. This modulation can occur indirectly through PPAR-α activation or via the "entourage effect".[4]

Indirect Mechanisms: The "Entourage Effect"

A pivotal aspect of PEA's function is its ability to enhance the activity of other endocannabinoids, particularly anandamide (AEA), through the "entourage effect".[7] This is primarily achieved by:

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): PEA can down-regulate the expression and activity of FAAH, the primary enzyme responsible for the degradation of anandamide. This leads to increased local concentrations of anandamide, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2).[7][8]

-

Substrate for N-acylethanolamine-hydrolyzing acid amidase (NAAA): PEA is a preferential substrate for NAAA. Competition for this enzyme can lead to increased levels of other N-acylethanolamines.[9]

Key Signaling Pathways Modulated by Palmitoylethanolamide

PEA's engagement with its molecular targets initiates a cascade of downstream signaling events that regulate a variety of cellular functions.

PPAR-α-Mediated Anti-Inflammatory Signaling

Activation of PPAR-α by PEA is a cornerstone of its anti-inflammatory properties. This pathway involves the inhibition of pro-inflammatory transcription factors and the modulation of inflammatory signaling cascades.

Caption: PPAR-α signaling cascade initiated by PEA.

Modulation of MAPK and Akt/mTOR Pathways

PEA has been shown to influence other critical signaling pathways involved in cell growth, proliferation, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and the Akt/mTOR pathways.[3][10]

Caption: PEA's inhibitory effects on MAPK and Akt/mTOR.

Quantitative Data on PEA's Cellular Effects

The following tables summarize key quantitative data regarding the interaction of PEA with its molecular targets and its functional effects on various cellular processes.

Table 1: Receptor Binding and Activation Data for Palmitoylethanolamide

| Ligand | Assay Type | Cell Line | Receptor | Parameter | Value | Reference(s) |

| PEA | Transactivation Assay | HeLa | Human PPAR-α | EC50 | 3.1 ± 0.4 µM | [5][11] |

| PEA | GTPγS Binding | hGPR55-HEK293 | Human GPR55 | EC50 | 4 nM | [12][13] |

| PEA | GTPγS Binding | hCB1-HEK293 | Human CB1 | EC50 | > 30,000 nM | [6] |

| PEA | GTPγS Binding | hCB2-HEK293 | Human CB2 | EC50 | 19,800 nM | [6] |

Table 2: Dose-Dependent Effects of Palmitoylethanolamide on Cellular Functions

| Cell Type | Stimulus | Measured Effect | PEA Concentration | % Inhibition / Effect | Reference(s) |

| RBL-2H3 Mast Cells | Substance P | β-hexosaminidase release | 0.1 - 10 µM | Dose-dependent reduction | [14][15] |

| RBL-2H3 Mast Cells | DNP-BSA | β-hexosaminidase release | 10 µM | ~40% reduction | [14][16] |

| RBL-2H3 Mast Cells | DNP-BSA | β-hexosaminidase release | 100 µM | ~80% reduction | [16] |

| Canine Skin Mast Cells | Allergens | Histamine, PGD2, TNF-α release | 10-8 to 10-6 M | Dose-dependent inhibition | [7] |

| MCF-7 Breast Cancer Cells | - | FAAH Expression & Activity | 5 µM | ~30-40% down-regulation | [8] |

| MCF-7 Breast Cancer Cells | Anandamide | Inhibition of Proliferation | 1-10 µM | Dose-dependent enhancement | [8][17][18] |

| Murine Model | Reperfusion Injury | TNF-α, IL-1β production | 10 mg/kg | Significant reduction | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular functions of PEA.

Quantification of PEA in Brain Tissue by LC-MS/MS

This protocol is adapted from established methods for the quantification of N-acylethanolamines in biological matrices.[2][19][20]

Caption: Experimental workflow for LC-MS/MS quantification of PEA.

Methodology:

-

Tissue Homogenization and Lipid Extraction:

-

Homogenize brain tissue in a chloroform:methanol (2:1, v/v) solution containing a deuterated internal standard (e.g., PEA-d4).

-

Induce phase separation by adding water.

-

Centrifuge to separate the organic and aqueous layers.

-

Collect the lower organic phase containing lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Resuspend the dried lipid extract.

-

Apply the sample to a C18 SPE column.

-

Wash the column to remove nonpolar lipids.

-

Elute PEA and the internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the purified sample into an LC-MS/MS system.

-

Separate PEA using a C18 reverse-phase column with a suitable mobile phase gradient.

-

Detect and quantify PEA using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition (e.g., for PEA: m/z 300.3 → 62.0).

-

Generate a calibration curve with known concentrations of PEA standards to determine the concentration in the samples.

-

N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition Assay

This protocol is based on methods using a fluorescent substrate to measure NAAA activity.[21][22][23]

Methodology:

-

Enzyme Preparation:

-

Prepare lysosomal extracts from cells or tissues expressing NAAA.

-

-

Assay Reaction:

-

Incubate the enzyme preparation with the test compound (potential NAAA inhibitor) or vehicle control in an appropriate assay buffer (e.g., 100 mM NaH2PO4, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, at pH 4.5).

-

Initiate the reaction by adding a fluorescent substrate for NAAA (e.g., PAMCA).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction.

-

Measure the fluorescence of the product (e.g., 7-amino-4-methyl coumarin (B35378) - AMC) using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of NAAA inhibition by comparing the fluorescence in the presence of the test compound to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

PPAR-α Transactivation Assay

This assay measures the ability of PEA to activate PPAR-α, leading to the expression of a reporter gene.[9][24][25]

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HeLa or HEK293 cells).

-

Co-transfect the cells with two plasmids:

-

An expression vector for a fusion protein containing the ligand-binding domain of PPAR-α and the DNA-binding domain of a yeast transcription factor (e.g., GAL4).

-

A reporter plasmid containing a promoter with binding sites for the yeast transcription factor upstream of a reporter gene (e.g., luciferase).

-

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of PEA or a vehicle control.

-

-

Reporter Gene Assay:

-

After an incubation period (e.g., 18-24 hours), lyse the cells.

-

Measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter gene activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase).

-

Plot the normalized reporter activity against the PEA concentration to determine the EC50 value.

-

Conclusion

Palmitoylethanolamide is a pleiotropic lipid mediator with significant roles in regulating cellular homeostasis, particularly in the context of inflammation and pain. Its unique pharmacological profile, characterized by both direct receptor activation and indirect modulation of the endocannabinoid system, provides multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the cellular mechanisms of PEA and explore its therapeutic potential. A thorough understanding of its complex signaling pathways is essential for the rational design of novel therapeutics targeting the intricate cellular processes governed by this endogenous modulator.

References

- 1. Central administration of palmitoylethanolamide reduces hyperalgesia in mice via inhibition of NF-κB nuclear signalling in dorsal root ganglia [escholarship.org]

- 2. benchchem.com [benchchem.com]

- 3. journals.plos.org [journals.plos.org]

- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Palmitoylethanolamide Modulates Inflammation-Associated Vascular Endothelial Growth Factor (VEGF) Signaling via the Akt/mTOR Pathway in a Selective Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)-Dependent Manner | PLOS One [journals.plos.org]

- 11. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Palmitoylethanolamide counteracts substance P-induced mast cell activation in vitro by stimulating diacylglycerol lipase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ultramicronized N-Palmitoylethanolamine Regulates Mast Cell-Astrocyte Crosstalk: A New Potential Mechanism Underlying the Inhibition of Morphine Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. researchgate.net [researchgate.net]

Hexadecanamide: A Primary Fatty Acid Amide with Significant Signaling Roles in Mammals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanamide, also known as palmitamide, is a primary fatty acid amide derived from the ubiquitous saturated fatty acid, palmitic acid.[1] Once considered a simple metabolic intermediate, this compound is now recognized as an important signaling molecule in mammals, implicated in a diverse array of physiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its biosynthesis, degradation, signaling pathways, and physiological functions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of lipid biology, pharmacology, and drug development.

Introduction

Primary fatty acid amides (PFAMs) are a class of endogenous lipids that have emerged as crucial signaling molecules in the mammalian nervous system and periphery.[2] Among these, this compound (C16:0 amide) is a prominent member, demonstrating a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.[3] Its actions are often mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[4] This guide will delve into the core aspects of this compound biochemistry and pharmacology, providing a technical foundation for its further investigation and potential therapeutic applications.

Biosynthesis and Degradation

The metabolic pathways governing the synthesis and breakdown of this compound are critical for regulating its signaling functions.

Biosynthesis

While the precise and complete biosynthetic pathway for this compound is still under investigation, a prominent proposed route involves a two-step enzymatic process (Figure 1).[5] This pathway begins with the activation of palmitic acid to its coenzyme A (CoA) thioester, palmitoyl-CoA. Subsequently, palmitoyl-CoA is conjugated with glycine (B1666218) by the enzyme acyl-CoA:glycine N-acyltransferase to form N-palmitoylglycine. Finally, peptidylglycine alpha-amidating monooxygenase (PAM) , an enzyme known for its role in peptide hormone amidation, is thought to catalyze the oxidative cleavage of N-palmitoylglycine to yield this compound and glyoxylate.[2][5]

Another potential, though less defined, pathway is the direct ammonolysis of fatty acyl-CoA thioesters.[2]

Degradation

The primary route for the degradation of this compound is hydrolysis to palmitic acid and ammonia. This reaction is catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase that plays a central role in terminating the signaling of various fatty acid amides, including the endocannabinoid anandamide.[2][6][7] The activity of FAAH is a key determinant of the duration and intensity of this compound's biological effects.

Signaling Pathways and Physiological Functions

This compound exerts its biological effects through various signaling pathways, with PPARα activation being a key mechanism.

PPARα Activation

This compound is an endogenous ligand for PPARα.[4] Upon binding, it induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[8] This signaling cascade is central to many of this compound's observed physiological effects.

Physiological Functions

-

Anti-inflammatory Effects: this compound has demonstrated potent anti-inflammatory properties. These effects are, at least in part, mediated by the inhibition of phospholipase A2, a key enzyme in the inflammatory cascade that releases arachidonic acid from membrane phospholipids.

-

Neuroprotection: Studies have suggested a neuroprotective role for this compound, although the precise mechanisms are still being elucidated.

-

Analgesia: Similar to other fatty acid amides, this compound may contribute to pain modulation.

-

Sperm Motility: There is evidence to suggest that this compound can influence sperm motility.

Quantitative Data

The concentration of this compound can vary significantly between different tissues and physiological states. While comprehensive data across all mammalian tissues is still being compiled, the following table summarizes available quantitative information.

Table 1: Reported Concentrations of this compound in Mammalian Samples

| Sample Type | Species | Concentration | Method of Quantification | Reference |

| Plasma | Rat | 9.4 +/- 1.6 pmol/ml (cardiac puncture) | HPLC/MS | |

| Plasma | Rat | 255 +/- 55 pmol/ml (decapitation) | HPLC/MS | |

| Brain | Rat | Levels modulated by exogenous PEA administration | LC-MS/MS | [3] |

| Plasma | Human | Associated with Alzheimer's disease markers | LC-MS |

Note: Concentrations can be influenced by the method of sample collection and analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of this compound from Biological Samples

This protocol describes a general method for the extraction and quantification of this compound from tissues and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of this compound in biological matrices.

Materials:

-

Biological tissue or plasma

-

Internal standard (e.g., deuterated this compound)

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Homogenization: Homogenize a known weight of tissue in a suitable volume of ice-cold methanol. For plasma, a protein precipitation step with cold acetonitrile (B52724) or methanol is typically performed.

-

Internal Standard Spiking: Add a known amount of the internal standard to the homogenate or plasma extract.

-

Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol:water mixture (e.g., 2:1:0.8 v/v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Phase Separation: Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Solid Phase Extraction (SPE) (Optional but Recommended): Reconstitute the dried lipid extract in a small volume of a suitable solvent and load it onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the fatty acid amides with an appropriate solvent.

-

LC-MS/MS Analysis: Reconstitute the final dried extract in the LC mobile phase and inject it into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of this compound standard and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

In Vitro Anti-inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory effects of this compound in a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if this compound can reduce the production of pro-inflammatory mediators in vitro.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Lipopolysaccharide (LPS)

-

Nitric oxide (NO) quantification kit (Griess reagent)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO, with a final DMSO concentration below 0.1%) for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include control wells with cells only, cells with LPS only, and cells with this compound only.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only control group to determine the anti-inflammatory effect.

PPARα Activation Assay

This protocol describes a reporter gene assay to measure the ability of this compound to activate PPARα.

Objective: To confirm that this compound acts as an agonist for the PPARα receptor.

Materials:

-

A suitable cell line (e.g., HEK293T or HepG2)

-

Expression vector for human PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene

-

Transfection reagent

-

This compound

-

Known PPARα agonist (positive control, e.g., fenofibrate)

-

Luciferase assay system

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate.

-

Co-transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control transfection with an empty vector can be included.

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound, the positive control, or vehicle (DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system. A co-transfected Renilla luciferase or β-galactosidase plasmid can be used to normalize for transfection efficiency.

-

Data Analysis: Calculate the fold activation of luciferase activity in the this compound-treated cells relative to the vehicle-treated cells.

Conclusion and Future Directions

This compound is a primary fatty acid amide with significant and diverse signaling roles in mammals. Its involvement in key physiological processes such as inflammation and neuroprotection, primarily through the activation of PPARα, makes it a molecule of considerable interest for both basic research and therapeutic development. The experimental protocols and data presented in this guide provide a foundation for further exploration of this compound's mechanisms of action and its potential as a drug target.

Future research should focus on elucidating the complete and tissue-specific biosynthetic pathways of this compound, comprehensively mapping its distribution and concentration in various mammalian tissues under different physiological and pathological conditions, and further characterizing the full spectrum of its downstream signaling targets and physiological functions. A deeper understanding of this important signaling lipid holds promise for the development of novel therapeutic strategies for a range of diseases.

References

- 1. Enzymatic synthesis of fatty amides from palm olein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoylethanolamide causes dose-dependent changes in brain function and the lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H33NO | CID 69421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantification of bioactive acylethanolamides in rat plasma by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Primary fatty amides in plasma associated with brain amyloid burden, hippocampal volume, and memory in the European Medical Information Framework for Alzheimer’s Disease biomarker discovery cohort - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intracellular Mechanism of Action of Hexadecanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanamide, also known as palmitamide, is an endogenous fatty acid amide that has garnered significant scientific interest for its diverse physiological effects, including anti-inflammatory, neuroprotective, and anti-proliferative properties. This technical guide delineates the current understanding of the intracellular mechanisms governing the action of this compound. The primary molecular target identified is the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of PPARα initiates a signaling cascade that leads to the modulation of gene expression, primarily resulting in the inhibition of the pro-inflammatory NF-κB pathway. Additionally, evidence suggests interactions with other targets, including the transient receptor potential vanilloid type 1 (TRPV1) channel and the orphan G protein-coupled receptor 55 (GPR55). This guide provides a comprehensive overview of the signaling pathways, quantitative data on the bioactivity of the closely related compound N-(2-hydroxyethyl)this compound (Palmitoylethanolamide, PEA), and detailed experimental protocols for investigating these mechanisms.

Core Molecular Targets and Signaling Pathways

This compound exerts its cellular effects through interaction with several key intracellular targets. The most well-characterized of these is the direct activation of PPARα, a ligand-activated transcription factor.

PPARα Activation and Subsequent NF-κB Inhibition

This compound acts as an agonist for PPARα.[1] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1] This binding event modulates the transcription of genes involved in lipid metabolism and inflammation.

A crucial consequence of PPARα activation by this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This inhibition is a cornerstone of this compound's anti-inflammatory effects. The proposed mechanism involves the PPARα-SIRT1 axis, where activated PPARα upregulates Sirtuin 1 (SIRT1), a deacetylase that can deacetylate and thereby inactivate the p65 subunit of NF-κB.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines and other inflammatory mediators. By activating PPARα, this compound effectively suppresses this inflammatory cascade.

Interaction with TRPV1 and GPR55

Beyond PPARα, this compound and its derivatives have been shown to interact with other cellular targets, although the data for this compound itself is less direct. The closely related molecule, PEA, has been demonstrated to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception.[4] PEA also shows affinity for the orphan G protein-coupled receptor GPR55.[5] While this compound itself has not been extensively characterized at these targets, its structural similarity to PEA suggests it may have similar activities. It is important to note that this compound does not appear to interact with the classical cannabinoid receptors CB1 and CB2.

Quantitative Data

Quantitative data on the bioactivity of this compound is limited in the current literature. However, extensive research on its N-(2-hydroxyethyl) derivative, Palmitoylethanolamide (B50096) (PEA), provides valuable insights into the potential potency of this class of molecules.

| Compound | Target | Assay Type | Cell Line | Parameter | Value |

| Palmitoylethanolamide (PEA) | PPARα | Transactivation Assay | HeLa | EC50 | 3.1 ± 0.4 µM[2][6] |

| Palmitoylethanolamide (PEA) | TRPV1 | Calcium Influx Assay | F11 | EC50 | 3.0 ± 0.1 µM[4][7] |

| Palmitoylethanolamide (PEA) | GPR55 | GTPγS Binding Assay | hGPR55-HEK293 | EC50 | ~4 nM[8] |

Experimental Protocols

PPARα Activation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the activation of PPARα by a test compound, such as this compound, using a cell-based luciferase reporter assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for a chimeric human PPARα-Gal4 receptor

-

Luciferase reporter plasmid with Gal4 upstream activating sequences (e.g., pGL4.35)

-

Transfection reagent (e.g., FuGENE 6)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Luciferase Assay System

-

96-well white, opaque cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 104 cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the PPARα-Gal4 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the cells with the compound for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a separate cell viability assay). Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

NF-κB Inhibition Assay (Reporter Assay)

This protocol details a method to assess the inhibitory effect of this compound on NF-κB activation, typically induced by a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).

Materials:

-

HEK293 cells (or similar) stably expressing an NF-κB luciferase reporter construct.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (dissolved in DMSO).

-

Recombinant human TNF-α.

-

Phosphate-Buffered Saline (PBS).

-

Luciferase Assay Reagent.

-

96-well white, opaque cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 104 cells per well and incubate overnight.

-

Compound Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or a vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add TNF-α to the wells to a final concentration of 10-20 ng/mL to stimulate NF-κB activation. Include unstimulated control wells.

-

Incubation: Incubate the plate for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the TNF-α stimulated control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Downstream Cellular Effects

The activation of PPARα and subsequent inhibition of NF-κB by this compound leads to a range of observable cellular effects:

-

Anti-inflammatory Effects: By suppressing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators, this compound effectively dampens the inflammatory response.[2]

-

Neuroprotection: The anti-inflammatory and antioxidant properties contribute to its neuroprotective effects.

-

Apoptosis in Cancer Cells: this compound has been shown to induce apoptosis in certain cancer cell lines.[4]

-

Barrier Integrity: It can restore the integrity of cellular barriers, such as the blood-milk barrier, by increasing the expression of tight junction proteins.[2]

-

Enhanced Sperm Motility: this compound has been observed to enhance sperm motility in vitro.[2]

Conclusion and Future Directions

This compound is an endogenous lipid mediator with a multifaceted intracellular mechanism of action, primarily centered on the activation of PPARα and the consequent inhibition of the NF-κB signaling pathway. While the pharmacological profile of its close analog, PEA, is well-documented, further research is required to establish specific quantitative data for this compound itself across its various molecular targets. The experimental protocols provided herein offer a robust framework for such investigations. A deeper understanding of the downstream targets of PPARα activation by this compound and its effects on other signaling molecules like TRPV1 and GPR55 will be crucial for the development of novel therapeutics targeting inflammatory and neurological disorders.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]

- 7. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

Hexadecanamide: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanamide, also known as palmitamide, is a primary fatty acid amide derived from the ubiquitous saturated fatty acid, palmitic acid. Initially identified as a naturally occurring lipid, its role as a bioactive signaling molecule with significant therapeutic potential is increasingly recognized. This technical guide provides an in-depth exploration of the natural sources and discovery of this compound, its biosynthetic pathway, and its modulation of key signaling cascades. Detailed experimental protocols for its extraction and quantification are provided, alongside quantitative data on its prevalence in various biological systems. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the expanding field of fatty acid amides.

Introduction

Fatty acid amides are a class of lipid signaling molecules that play crucial roles in various physiological processes. Among these, this compound (C16H33NO) is the primary amide of palmitic acid, the most common saturated fatty acid in animals and plants.[1] While its close relative, palmitoylethanolamide (B50096) (PEA), has been extensively studied for its anti-inflammatory and analgesic properties, this compound is emerging as a significant bioactive lipid in its own right.[2][3] This guide delves into the natural origins, historical discovery, and biochemical pathways associated with this compound, providing a foundational understanding for its further investigation and potential therapeutic applications.

Discovery and Natural Occurrence

The journey to understanding endogenous fatty acid amides began in the mid-20th century. A pivotal moment was the isolation of N-palmitoylethanolamine (PEA) from egg yolk in 1957, marking the first identification of a non-sphingosine-based fatty acid amide from a natural source.[2][4] This discovery laid the groundwork for the exploration of other related compounds.

The first characterization of primary fatty acid amides (PFAMs), including this compound (palmitamide), from a mammalian source occurred in 1989, when they were isolated from luteal phase plasma.[4][5] Since then, this compound has been identified in a wide array of natural sources, spanning the plant and animal kingdoms, as well as in various microorganisms.

Natural Sources of this compound

This compound has been detected in various organisms, indicating its widespread presence in biological systems.

-

Plants: It has been reported in plants such as Brassica oleracea (cabbage) and Panax ginseng.[1] It has also been isolated from the seeds of the Mexican apple (Casimiroa edulis).[6]

-

Animals: this compound is an endogenous compound in mammals, found in tissues and biofluids.[4] Quantitative analysis has revealed its presence in various animal fats and tissues.

-

Microorganisms: While research is ongoing, the presence of fatty acid amides in microorganisms suggests a broad distribution across different life forms. For instance, the related compound N-(2-Hydroxyethyl)this compound (PEA) has been isolated from the endophytic fungus Colletotrichum gloeosporioides.[7]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly between different organisms and tissues. The following table summarizes available quantitative data for this compound in various natural sources.

| Natural Source Category | Specific Source | Concentration | Reference(s) |

| Animal | Mouse Neuroblastoma (N18TG2 cells) | 930 ± 250 pmoles/10⁷ cells | [5] |

| Sheep Choroid Plexus (SCP cells) | Higher levels than N18TG2 cells | [5] | |

| Plant-derived Oils | Sesame Oil | 104.88 ± 3.01 µg/mL (total FAAs) | [8] |

| Peanut Oil | 34.96 ± 3.87 µg/mL (total FAAs) | [8] | |

| Soybean Oil | 16.75 ± 1.27 µg/mL (total FAAs) | [8] |

Note: Data for edible oils represents the total content of six fatty acid amides, including this compound (palmitic amide).

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in mammalian systems involves a multi-step enzymatic process starting from palmitic acid. The key steps are the activation of the fatty acid, its conjugation to glycine (B1666218), and the subsequent oxidative cleavage of the N-acylglycine intermediate.

-

Activation of Palmitic Acid: Palmitic acid is first activated to its coenzyme A (CoA) thioester, palmitoyl-CoA, by an acyl-CoA synthetase in an ATP-dependent reaction.

-

Formation of N-Palmitoylglycine: Palmitoyl-CoA is then conjugated with glycine to form N-palmitoylglycine. This reaction is catalyzed by a glycine N-acyltransferase (GLYAT), with enzymes like GLYATL3 showing specificity for long-chain fatty acyl-CoAs.[9][10]

-

Oxidative Cleavage to this compound: The final step is the oxidative cleavage of N-palmitoylglycine to yield this compound and glyoxylate. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).[9][11]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of key signaling pathways, primarily involving the peroxisome proliferator-activated receptor alpha (PPARα) and the nuclear factor-kappa B (NF-κB) pathway.

Activation of PPARα

This compound has been identified as an endogenous ligand for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[12] Upon binding to PPARα, a heterodimer is formed with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, likely through its activation of PPARα, which can interfere with NF-κB signaling, or potentially through more direct mechanisms that lead to the suppression of IKK activity and IκBα degradation. This results in a downstream reduction of pro-inflammatory cytokine production.

Experimental Protocols

Accurate isolation and quantification of this compound from biological matrices are crucial for research and development. The following protocols provide detailed methodologies for these purposes.

Extraction of this compound from Biological Tissues

This protocol is adapted from established lipid extraction methods and is suitable for a range of biological tissues.

Materials:

-

Biological tissue (e.g., brain, liver, adipose) or plasma

-

Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Internal standard (e.g., heptadecanamide)

Procedure:

-

Tissue Preparation: Accurately weigh approximately 1 gram of fresh or frozen biological tissue. Mince solid tissues finely on an ice-cold surface and place in a glass homogenizer tube.

-

Homogenization and Lipid Extraction: Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the tissue (e.g., 20 mL for 1 g of tissue). Add a known amount of the internal standard to the solvent mixture before homogenization. Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for 20 mL of the initial solvent mixture). Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Lipid Extract Collection: Carefully aspirate and discard the upper aqueous phase (methanol/water). Collect the lower chloroform phase, which contains the lipids including this compound, into a clean glass tube.

-

Drying and Reconstitution: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., ethyl acetate (B1210297) or mobile phase) for subsequent analysis.

Solid-Phase Extraction (SPE) for Cleanup and Quantification